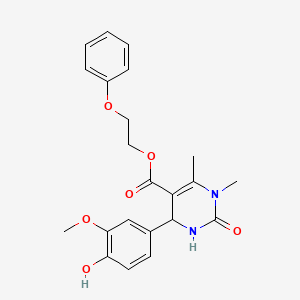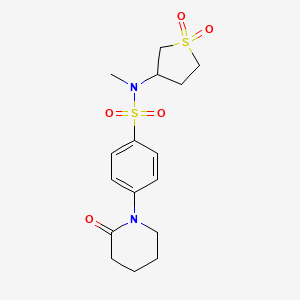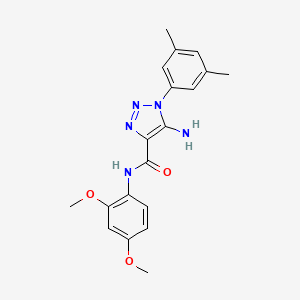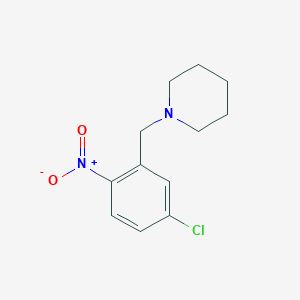![molecular formula C22H22N2O3S B5157870 N-mesityl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5157870.png)
N-mesityl-4-[(phenylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-mesityl-4-[(phenylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized through a series of chemical reactions. The synthesis of N-mesityl-4-[(phenylsulfonyl)amino]benzamide involves the use of various reagents and conditions that are carefully controlled to ensure the purity and yield of the final product.
Mécanisme D'action
The mechanism of action of N-mesityl-4-[(phenylsulfonyl)amino]benzamide involves the inhibition of various enzymes. The compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. The inhibition of enzymes such as carbonic anhydrase, histone deacetylase, and metalloproteinases has been found to have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
N-mesityl-4-[(phenylsulfonyl)amino]benzamide has various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells, reduce bone resorption, and improve cognitive function. The compound has also been found to exhibit anti-inflammatory and antioxidant properties, which may have therapeutic effects in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-mesityl-4-[(phenylsulfonyl)amino]benzamide in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying enzyme function and inhibition. However, one of the limitations of using this compound is its potential toxicity, which must be carefully controlled in lab experiments.
Orientations Futures
There are various future directions for research on N-mesityl-4-[(phenylsulfonyl)amino]benzamide. One of the future directions is the development of this compound as a therapeutic agent for the treatment of various diseases. Another future direction is the study of the compound's mechanism of action and its effects on various enzymes and pathways. Additionally, the synthesis of analogs of N-mesityl-4-[(phenylsulfonyl)amino]benzamide may lead to the development of more potent and selective inhibitors of enzymes.
Méthodes De Synthèse
The synthesis of N-mesityl-4-[(phenylsulfonyl)amino]benzamide involves several steps that are carefully controlled to ensure the purity and yield of the final product. The first step involves the reaction of mesitylene with chlorosulfonic acid to form mesitylene sulfonic acid. The second step involves the reaction of mesitylene sulfonic acid with sodium nitrite and hydrochloric acid to form mesitylene diazonium chloride. The third step involves the reaction of mesitylene diazonium chloride with N-phenylsulfonamide to form N-mesityl-4-[(phenylsulfonyl)amino]benzamide.
Applications De Recherche Scientifique
N-mesityl-4-[(phenylsulfonyl)amino]benzamide has various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, histone deacetylase, and metalloproteinases. Therefore, it has the potential to be used as a therapeutic agent for the treatment of various diseases, including cancer, osteoporosis, and Alzheimer's disease.
Propriétés
IUPAC Name |
4-(benzenesulfonamido)-N-(2,4,6-trimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-15-13-16(2)21(17(3)14-15)23-22(25)18-9-11-19(12-10-18)24-28(26,27)20-7-5-4-6-8-20/h4-14,24H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTPYMPXLXGELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(phenylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {[4-benzyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5157787.png)


![N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5157810.png)


![1-methoxy-4-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5157838.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(2E)-2-methyl-2-buten-1-yl]piperidine](/img/structure/B5157843.png)
![N-(3-chloro-4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5157846.png)
![10-(diphenylmethylene)-4-(4-methyl-3-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5157860.png)
![3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid](/img/structure/B5157864.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5157877.png)
![2-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5157878.png)
